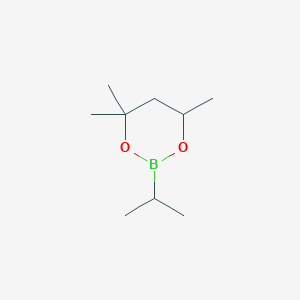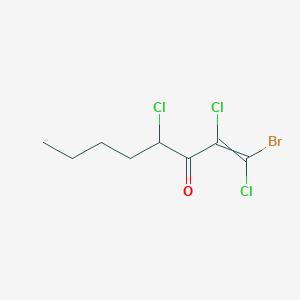
1-Bromo-1,2,4-trichlorooct-1-en-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1,2,4-trichlorooct-1-en-3-one is a chemical compound that consists of 10 hydrogen atoms, 8 carbon atoms, 1 oxygen atom, 3 chlorine atoms, and 1 bromine atom . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Analyse Des Réactions Chimiques
1-Bromo-1,2,4-trichlorooct-1-en-3-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, altering its oxidation state and forming different products.
Addition Reactions: The double bond in the compound allows it to undergo addition reactions with various reagents
Applications De Recherche Scientifique
1-Bromo-1,2,4-trichlorooct-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and chemical reactions.
Biology: The compound’s unique structure makes it useful in studying biological processes and interactions.
Industry: The compound can be used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Bromo-1,2,4-trichlorooct-1-en-3-one involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity .
Comparaison Avec Des Composés Similaires
1-Bromo-1,2,4-trichlorooct-1-en-3-one can be compared with other halogenated compounds, such as:
1-Bromo-2-propanol: Known for its use in various chemical reactions and biological studies.
3-Bromo-1,1,1-trifluoro-2-propanol: Used in chemical synthesis and as a probe in biological research.
Cycloalkanes: These cyclic hydrocarbons have different chemical properties and applications compared to this compound.
The uniqueness of this compound lies in its specific arrangement of bromine and chlorine atoms, which imparts distinct reactivity and properties.
Propriétés
Numéro CAS |
64785-86-0 |
|---|---|
Formule moléculaire |
C8H10BrCl3O |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-bromo-1,2,4-trichlorooct-1-en-3-one |
InChI |
InChI=1S/C8H10BrCl3O/c1-2-3-4-5(10)7(13)6(11)8(9)12/h5H,2-4H2,1H3 |
Clé InChI |
PPVKEUQLUHYWNS-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C(=O)C(=C(Cl)Br)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


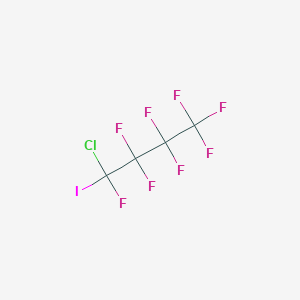
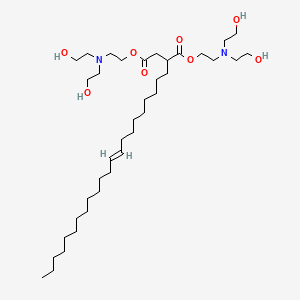
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
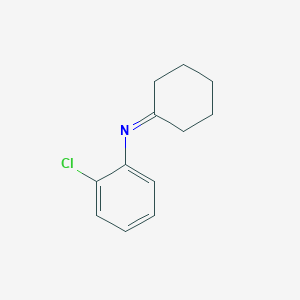
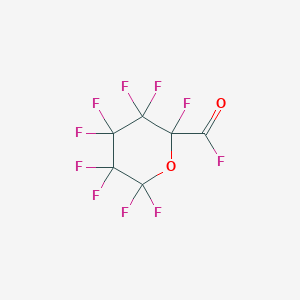
![2-[(N-nitrocarbamimidoyl)-nitrosoamino]ethyl acetate](/img/structure/B14485462.png)
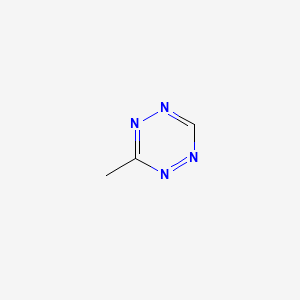
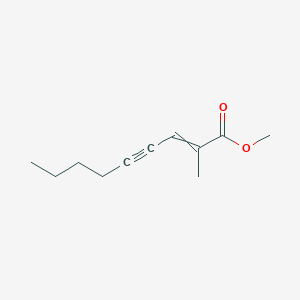
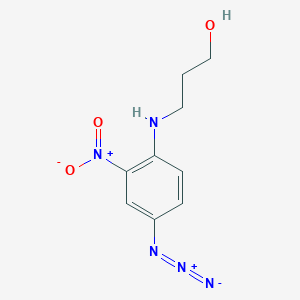
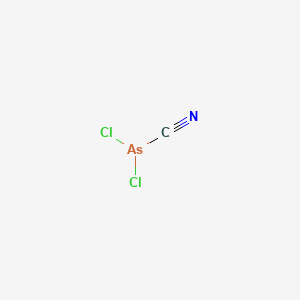

![5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride](/img/structure/B14485495.png)
![N-(2-Sulfanylethyl)-2-[3-(trifluoromethyl)anilino]benzamide](/img/structure/B14485510.png)
